3-(4-Bromophenyl)azetidine hydrochloride
Description
Contextualization of Azetidines as Four-Membered N-Heterocycles in Organic and Medicinal Chemistry
Azetidines are a significant class of saturated heterocyclic compounds characterized by a four-membered ring containing one nitrogen atom and three carbon atoms. rsc.org In the fields of organic synthesis and medicinal chemistry, these strained cyclic amines serve as crucial intermediates and structural motifs. rsc.org Their unique chemical properties, which can be seen as a balance between their lower homolog, aziridines, and their higher homolog, pyrrolidines, make them valuable components in the synthesis of complex organic molecules. jiehuapharma.com The azetidine (B1206935) moiety is found in various natural products and has been incorporated into a wide array of synthetic compounds designed for therapeutic applications. nih.gov Although historically considered challenging to synthesize, recent advancements have made functionalized azetidines more accessible, spurring their increased use in contemporary chemical research. rsc.org
Inherent Ring Strain and Conformational Properties of Azetidines in Chemical Biology
The chemical behavior of azetidines is largely governed by the inherent strain within the four-membered ring. rsc.org This ring strain, with an approximate energy of 25.4 kcal/mol, is a defining characteristic that dictates the molecule's reactivity. rsc.org This level of strain is significant, rendering the molecule more reactive than five- or six-membered rings, yet it provides greater stability and easier handling compared to the highly reactive three-membered aziridine ring. rsc.org This balance between stability and reactivity allows for controlled chemical transformations, making azetidines useful in synthetic pathways. rsc.org
The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate some of the torsional strain. The degree of puckering can be influenced by the substituents on the ring. nih.gov This conformational preference plays a critical role in how azetidine-containing molecules interact with biological targets, as the defined three-dimensional structure can influence binding affinity and selectivity. The rigidity imparted by the strained ring helps to limit the conformational flexibility of a molecule, which is a desirable attribute in drug design for optimizing interactions with specific protein binding sites.
Azetidine Core as a Privileged Scaffold in Drug Discovery
The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme, often by making slight modifications to the core structure. The azetidine moiety offers a unique three-dimensional exit vector for substituents, allowing chemists to explore chemical space in ways that are not possible with more common aromatic or larger alicyclic rings.
The incorporation of an azetidine core can significantly impact the physicochemical properties of a drug candidate, including its solubility, lipophilicity, and metabolic stability. Compounds containing the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, and have been used in treatments for central nervous system disorders. nih.gov This versatility has drawn significant attention from researchers in the pharmaceutical industry, leading to the inclusion of the azetidine scaffold in several marketed drugs and numerous clinical candidates.
Overview of 3-(4-Bromophenyl)azetidine (B121925) Hydrochloride in Contemporary Academic Research
3-(4-Bromophenyl)azetidine hydrochloride is a specific, functionalized azetidine derivative that serves primarily as a building block in organic synthesis. jiehuapharma.com Its structure features an azetidine ring substituted at the 3-position with a 4-bromophenyl group. This particular arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs). jiehuapharma.com The bromo-substituent on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are powerful tools for constructing carbon-carbon or carbon-nitrogen bonds.
In academic and industrial research, compounds like this compound are used to synthesize diverse libraries of compounds for screening in drug discovery programs. For instance, related bromophenyl-substituted azetidines have been utilized in the synthesis of novel spirocyclic systems with potential antitubercular activity. mdpi.com The hydrochloride salt form enhances the compound's stability and handling characteristics for laboratory use. jiehuapharma.com While this specific compound is typically not the final bioactive molecule itself, its role as a precursor is critical for accessing novel chemical entities with potential therapeutic value.
Chemical Data for this compound
| Property | Value |
| CAS Number | 17347-34-1 jiehuapharma.com |
| Molecular Formula | C9H11BrClN |
| Molecular Weight | 248.55 g/mol cymitquimica.com |
| Primary Use | Synthesis of active pharmaceutical ingredients jiehuapharma.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-bromophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUADIQWLUEDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 4 Bromophenyl Azetidine Hydrochloride and Azetidine Systems
Ring-Opening Reactions of Azetidines
The reactivity of the azetidine (B1206935) ring is largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol. beilstein-journals.org This strain energy, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, provides a thermodynamic driving force for reactions that lead to ring cleavage. beilstein-journals.org Such transformations can be initiated by a variety of reagents and conditions, leading to the formation of functionalized acyclic amines.
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn For the reaction to proceed, the electrophilicity of the azetidine ring must be enhanced, which is typically achieved by N-activation. bohrium.com In the case of 3-(4-bromophenyl)azetidine (B121925) hydrochloride, the nitrogen is protonated, forming a reactive azetidinium ion. This positively charged species is highly susceptible to attack by nucleophiles.
The mechanism generally proceeds via an SN2 pathway, where the nucleophile attacks one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. bohrium.comiitk.ac.in The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn For N-alkoxycarbonyl azetidiniums, nucleophilic attack typically occurs at the C4 position if an alkyl group is present at C2. bohrium.com However, if an electron-withdrawing group is at C2, the attack is directed to that position. bohrium.com In N,N-dialkyl azetidiniums, the attack predominantly occurs at the least sterically hindered carbon, which is often the C4 position. magtech.com.cnbohrium.com A study on the enantioselective ring-opening of various 3-substituted azetidines using acyl halides, catalyzed by a chiral squaramide, demonstrated broad scope for substrates with aromatic and heteroaromatic substituents. acs.org
The reaction of 2-arylazetidine-derived ammonium (B1175870) salts with halide nucleophiles has been shown to produce tertiary alkyl halides through a site-selective ring-opening process. researchgate.net This highlights the utility of azetidinium intermediates in forming valuable functionalized amine derivatives.
Acidic conditions can promote the ring-opening of azetidines, often by protonating the ring nitrogen and rendering the system more susceptible to nucleophilic attack, which can be intramolecular or intermolecular. iitk.ac.innih.gov A series of N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org In this process, a pendant amide group acts as an internal nucleophile, attacking the protonated azetidine ring. nih.gov The rate of this decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov
The stability of the azetidine ring in acidic media is closely linked to the pKa of the azetidine nitrogen. nih.gov Protonation is a prerequisite for the ring-opening, and factors that influence the basicity of the nitrogen atom can significantly affect the compound's stability. nih.gov For example, in a study of 3-amido-2-phenyl azetidines, both Brønsted and Lewis acids were found to catalyze a stereospecific isomerization to 2-oxazolines. mdpi.com The proposed mechanism involves an SN2 nucleophilic attack by the amide oxygen at the C2 position of the activated azetidine ring. mdpi.com
The following table presents data on the acid-mediated decomposition of various N-substituted azetidines, illustrating the influence of the substituent on stability.
| Compound | N-Substituent | Azetidine pKa (measured) | Half-life (T1/2) at pH 1.8 (hours) |
|---|---|---|---|
| N-phenyl analogue | Phenyl | 3.7 | 0.5 |
| N-(4-pyridyl) analogue | 4-Pyridyl | <2 | Stable (>24h) |
| N-(2-pyridyl) analogue | 2-Pyridyl | <2 | Stable (>24h) |
| Pyrrolidine analogue | (expands azetidine ring) | - | Stable (>24h) |
Data adapted from studies on acid-mediated intramolecular decomposition. nih.gov
The inherent strain of the four-membered ring is the fundamental driving force for the ring-opening reactions of azetidines. beilstein-journals.org This release of strain energy makes these reactions thermodynamically favorable. nih.gov The regioselectivity of the ring-opening is a critical aspect, determining the structure of the resulting product. This selectivity is governed by the substitution pattern on the azetidine ring and the nature of the attacking nucleophile. magtech.com.cn
Electronic effects often control the outcome. magtech.com.cn For instance, in azetidines with unsaturated substituents (like an aryl group) at the C2 position, the C2-N bond is preferentially cleaved. This is because the unsaturated group can stabilize the transition state or intermediate formed during the reaction through conjugation. magtech.com.cn Consequently, nucleophiles tend to attack the carbon atom bearing such stabilizing groups. magtech.com.cn
Conversely, steric hindrance can play a dominant role, especially with bulky nucleophiles. magtech.com.cn In such cases, the nucleophile will preferentially attack the less substituted carbon adjacent to the nitrogen atom. magtech.com.cn For 3-substituted azetidines like 3-(4-bromophenyl)azetidine, nucleophilic attack on the azetidinium ion can occur at either C2 or C4, both of which are methylene (B1212753) carbons. In many cases, the regioselectivity is not pronounced unless there are significant steric or electronic differences elsewhere on the ring or the N-substituent.
Modifications of the Halogen Moiety (Bromine)
The 4-bromophenyl group of 3-(4-bromophenyl)azetidine hydrochloride provides a second site for chemical modification. The carbon-bromine bond is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. Aryl bromides are common and effective substrates for these transformations. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. youtube.com This reaction is highly versatile and tolerates a wide range of functional groups. For a substrate like 3-(4-bromophenyl)azetidine, a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or alkyl group from the corresponding boronic acid. organic-chemistry.org A study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrated that good to excellent yields could be obtained using a Pd(PPh₃)₄ catalyst with a suitable base and solvent system. mdpi.com
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of primary or secondary amines at the 4-position of the phenyl ring. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. nih.govnih.gov
The following table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions with a 4-bromophenyl substrate, which are directly applicable to the modification of 3-(4-bromophenyl)azetidine.
| Arylboronic Acid Coupling Partner | Base | Solvent | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 78 |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 |
| 3-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
| Thiophen-2-ylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |
Data adapted from Suzuki-Miyaura reactions of a 4-bromophenyl-substituted pyrimidine. mdpi.com
The ability to perform cross-coupling reactions on the bromophenyl moiety opens up pathways to a vast array of derivatives. By selecting the appropriate boronic acid for a Suzuki coupling or amine for a Buchwald-Hartwig amination, a wide variety of substituents can be introduced.
For example, coupling with phenylboronic acid, naphthylboronic acid, or various substituted arylboronic acids (e.g., tolyl, anisyl, fluorophenyl) can generate a library of biaryl-substituted azetidines. mdpi.com Similarly, the introduction of heteroaryl groups, such as pyridyl, thienyl, or furyl, is readily achievable by using the corresponding heteroarylboronic acids. mdpi.com These modifications can significantly alter the steric and electronic properties of the molecule, which is a common strategy in medicinal chemistry for optimizing biological activity. The synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki coupling demonstrates the power of this method to link complex heterocyclic systems. mdpi.com The diversification of molecular scaffolds through these reliable and high-yielding coupling reactions underscores the synthetic utility of the bromoaryl handle in molecules like this compound.
Polymerization of Azetidine Derivatives
The polymerization of azetidine derivatives is a significant area of research, leading to the formation of poly(azetidine)s, also known as poly(trimethylenimine)s. These polymers are of interest for various applications due to their unique properties. The reactivity of the azetidine ring, a four-membered heterocycle, is driven by its inherent ring strain, making it susceptible to ring-opening polymerization (ROP). Both cationic and anionic mechanisms can be employed to achieve polymerization, with the outcomes often being highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is the most common method for polymerizing azetidines. utwente.nl The process is typically initiated by Brønsted or Lewis acids, which protonate or coordinate to the nitrogen atom of the azetidine ring, forming a reactive azetidinium cation. This active species is then susceptible to nucleophilic attack by another monomer molecule, leading to ring opening and the propagation of the polymer chain.
The polymerization of unsubstituted azetidine, initiated by acids in solvents like methanol, has been shown to produce hyperbranched poly(trimethylenimine). utwente.nl This branching arises because the secondary amine groups in the growing polymer chain can also be protonated and act as initiation sites, or they can act as nucleophiles and attack the azetidinium cation at the end of a growing chain.
For substituted azetidines, such as the target compound this compound, the polymerization is expected to proceed via a similar cationic mechanism. The hydrochloride salt form of the monomer means that the azetidine nitrogen is already protonated, providing an in-situ initiating species. The propagation would then involve the nucleophilic attack of the nitrogen of a neutral monomer molecule on the carbon of the azetidinium ring of another molecule.
The presence of a substituent at the C3 position, such as the 4-bromophenyl group, can influence the polymerization in several ways:
Steric Hindrance: The bulky aryl group may sterically hinder the approach of the incoming monomer, potentially affecting the rate of polymerization and the regioselectivity of the ring opening.
Electronic Effects: The electron-withdrawing nature of the bromophenyl group could influence the reactivity of the azetidinium cation.
Studies on other C-substituted azetidines, such as 1,3,3-trimethylazetidine, have demonstrated that polymerization can be achieved, although it may require specific initiators and reaction conditions. researchgate.net The polymerization of 1,3,3-trimethylazetidine initiated by triethyloxonium (B8711484) tetrafluoroborate (B81430) in nitrobenzene (B124822) was found to be of first order with respect to both the monomer and the initiator. researchgate.net This suggests that a well-controlled polymerization is possible even with C-substitution.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of azetidines is less common and typically requires the presence of an electron-withdrawing group on the nitrogen atom to activate the ring for nucleophilic attack. rsc.org For N-sulfonylated azetidines, AROP can lead to the formation of linear polymers. rsc.org Given that this compound has an unsubstituted nitrogen (in its free base form), direct anionic polymerization is unlikely without prior N-functionalization.
Research Findings on Azetidine Polymerization
Research in the field has provided valuable insights into the factors governing azetidine polymerization. The choice of initiator, solvent, and temperature, as well as the substitution pattern of the azetidine monomer, all play crucial roles in determining the outcome of the polymerization, including the polymer's molecular weight, architecture (linear vs. branched), and properties.
The table below summarizes key findings from studies on the polymerization of various azetidine derivatives, which can serve as a basis for understanding the potential polymerization behavior of this compound.
| Azetidine Monomer | Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Key Observations |
|---|---|---|---|---|
| Azetidine | Cationic ROP | Perchloric acid | Hyperbranched | Dimer formation is significant in the initial stages. researchgate.net |
| 1,3,3-Trimethylazetidine | Cationic ROP | Triethyloxonium tetrafluoroborate | Linear | "Living" polymerization characteristics were observed. researchgate.net |
| N-tert-Butylazetidine | Cationic ROP | Triethyloxonium tetrafluoroborate | Linear | Polymerization proceeds without termination or transfer reactions. utwente.nl |
| N-(Methanesulfonyl)azetidine | Anionic ROP | nBuN(K)Ms | Branched | First reported AROP of an azetidine derivative. rsc.org |
Based on the available literature for analogous compounds, the polymerization of this compound would most likely proceed via a cationic ring-opening mechanism, initiated by the protonated nitrogen of the monomer itself. The resulting polymer structure could be influenced by the steric and electronic properties of the 3-(4-bromophenyl) substituent. Further experimental investigation would be necessary to fully elucidate the specific polymerization kinetics and the properties of the resulting poly[3-(4-bromophenyl)azetidine].
Structure Activity Relationship Sar Studies of Azetidine Derivatives
Impact of Substitution Patterns on Biological Activity
The biological activity of azetidine (B1206935) derivatives is highly sensitive to the nature and position of substituents on the azetidine ring. Even minor modifications can lead to significant changes in potency and selectivity. For instance, in the development of small-molecule STAT3 inhibitors, the substitution pattern on the azetidine-2-carboxamide (B111606) core was found to be critical for activity.
Research has shown that progression from a proline linker to an azetidine-2-carboxamide analogue can result in a significant boost in inhibitory potency against STAT3 DNA-binding activity. Further optimization of the substituents at different positions on the azetidine scaffold has led to the identification of compounds with sub-micromolar potencies. For example, modifying the groups attached to the amide nitrogen and the C-terminus of the azetidine ring has been a key strategy in enhancing the efficacy of these inhibitors. nih.gov
The following table illustrates the impact of different substitution patterns on the STAT3 inhibitory activity of a series of (R)-azetidine-2-carboxamide analogues.
Table 1: SAR of Azetidine-Based STAT3 Inhibitors
| Compound | R1 Group | R2 Group | IC50 (μM) vs STAT3 |
|---|---|---|---|
| 5a | Cyclohexyl | 2-Hydroxyphenyl | 0.52 |
| 5o | Cyclohexyl | 2-Hydroxy-5-nitrophenyl | 0.38 |
| 6f | 4-Fluorobenzyl | 2-Hydroxyphenyl | 1.08 |
| 8q | Cyclohexyl | 3-Hydroxypyridin-2-yl | 0.77 |
| 9k | 4-Fluorobenzyl | 3-Hydroxypyridin-2-yl | 1.18 |
Data sourced from studies on novel STAT3 inhibitors. nih.gov
As shown in the table, the presence of a cyclohexyl group at the R1 position and a substituted phenyl or pyridinyl group at the R2 position significantly influences the inhibitory concentration (IC50). The introduction of a nitro group to the hydroxyphenyl moiety in compound 5o resulted in improved potency compared to 5a . nih.gov This highlights the profound effect that subtle changes in substitution patterns can have on the biological activity of azetidine derivatives.
Role of Ring Strain and Conformational Rigidity in Molecular Interactions
The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.2 kcal/mol. This inherent strain endows the molecule with a high degree of conformational rigidity. Unlike more flexible five- or six-membered rings, the four-membered azetidine ring has a more defined and predictable geometry. This rigidity can be highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. By locking the molecule into a specific, bioactive conformation, the binding affinity can be enhanced.
The conformational preferences of peptides containing 3-aminoazetidine-3-carboxylic acid have been studied, revealing that this moiety can act as a β-turn inducer. This demonstrates how the constrained nature of the azetidine ring can influence the secondary structure of larger molecules, pre-organizing them for receptor binding. researchgate.net
Furthermore, the defined spatial orientation of substituents on the azetidine ring allows for precise positioning of pharmacophoric groups to interact with specific residues in a protein's binding site. This can lead to improved selectivity and potency. The introduction of a 3-amino-azetidine (3-AAz) subunit has been shown to be an effective turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides, with the azetidine ring encouraging a less stable, all-trans conformation which can be beneficial for biological activity. ljmu.ac.uk
Influence of Halogen Substituents, such as 4-Bromophenyl, on Pharmacological Profiles
Halogen substituents, particularly bromine, on aryl groups attached to the azetidine core can significantly modulate the pharmacological profile of the resulting compounds. The 4-bromophenyl group, for instance, can influence properties such as lipophilicity, metabolic stability, and binding interactions.
In a series of spirocyclic azetidines designed as antitubercular agents, the presence of a 2′-(4-bromophenyl) substituent was found in one of the active compounds. mdpi.com The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding site of a target protein, which can enhance binding affinity. Additionally, the electron-withdrawing nature of the bromine atom can influence the electronic properties of the aromatic ring, potentially affecting metabolic pathways.
Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that the presence of the bromophenyl group can contribute to both antimicrobial and anticancer activities. nih.gov While not directly on an azetidine ring, this provides evidence for the pharmacological contribution of the 4-bromophenyl moiety. The introduction of this group can lead to compounds with promising activity profiles, as seen in various heterocyclic compounds where it has been incorporated to enhance biological efficacy. nih.govresearchgate.net
The following table provides examples of compounds where a 4-bromophenyl group is part of the molecular structure and contributes to its biological activity.
Table 2: Biological Activity of Compounds Containing a 4-Bromophenyl Moiety
| Compound Type | Biological Activity | Target/Organism |
|---|---|---|
| 2′-(4-bromophenyl)-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | Antitubercular | Mycobacterium tuberculosis |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Various bacteria and fungi, MCF7 cancer cell line |
Data compiled from studies on the synthesis and biological evaluation of heterocyclic compounds. mdpi.comnih.gov
Stereochemical Considerations in Azetidine Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity and selectivity of azetidine derivatives. The chiral centers within the azetidine ring or on its substituents can lead to stereoisomers with vastly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer or diastereomer.
A compelling example of this is seen in the pharmacological evaluation of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors. These stereoisomers were synthesized and their binding affinities were determined. The results clearly demonstrated that the affinity for the NMDA receptor is highly dependent on the stereochemistry of the ADC molecule.
The table below summarizes the binding affinities of the four stereoisomers of azetidine-2,3-dicarboxylic acid for the glutamate (B1630785) binding site of native NMDA receptors.
Table 3: Binding Affinities of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors
| Stereoisomer | Ki (μM) |
|---|---|
| L-trans-ADC | 10 |
| D-cis-ADC | 21 |
| D-trans-ADC | >1000 |
| L-cis-ADC | >1000 |
Data from stereocontrolled synthesis and pharmacological evaluation of ADC at NMDA receptors. nih.gov
As the data indicates, L-trans-ADC displayed the highest affinity, followed by D-cis-ADC, while the other two stereoisomers were essentially inactive. nih.gov This stark difference in activity underscores the critical importance of controlling stereochemistry in the design and synthesis of biologically active azetidine derivatives. Similarly, stereoselective synthesis of C-2 substituted azetidines has been pursued to achieve high levels of biological activity. rsc.org
Bioisosteric Replacements of Azetidines in Drug Design
Azetidines are frequently employed as bioisosteres for other cyclic amines, such as piperidines and pyrrolidines, in drug design. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.
The smaller, more rigid azetidine ring can offer several advantages over larger, more flexible rings. It can lead to improved physicochemical properties such as increased solubility and reduced lipophilicity. researchgate.net The introduction of the azetidine ring can also enhance metabolic stability and provide a novel vector for exploring chemical space around a pharmacophore.
For example, in the development of GABA uptake inhibitors, azetidine derivatives were explored as conformationally constrained analogues of GABA. In one instance, an azetidine ring was used as a bioisosteric replacement for the piperidine (B6355638) ring found in the known GABA-uptake inhibitor NNC-05-2045. nih.gov This substitution led to new compounds with altered affinity for GAT-1 and GAT-3 transporters.
The following table provides examples of bioisosteric replacements involving the azetidine ring and the resulting impact on compound properties.
Table 4: Azetidine as a Bioisostere in Drug Design
| Original Moiety | Bioisosteric Replacement | Drug Target/Class | Observed Improvement |
|---|---|---|---|
| Piperidine | Azetidine | Oxytocin Receptor Antagonist | Tenfold improved aqueous solubility |
| Piperazine | Spiro-azetidine | General Drug Design | Increased sp3 character, improved solubility |
| Proline | Azetidine-2-carboxamide | STAT3 Inhibitors | Over 4-fold boost in in vitro potency |
Data from reviews and studies on bioisosterism and drug design. nih.govnih.govtcichemicals.com
These examples demonstrate that the use of azetidines as bioisosteres is a powerful strategy in medicinal chemistry to overcome challenges related to pharmacokinetics and pharmacodynamics, ultimately leading to the development of improved therapeutic agents. nih.gov
Pharmacological and Biological Investigations of 3 4 Bromophenyl Azetidine Hydrochloride and Azetidine Derivatives
Antimicrobial Activity
Azetidine (B1206935) derivatives have been the subject of numerous investigations for their potential as antimicrobial agents. globalresearchonline.net The inherent ring strain of the azetidine nucleus contributes to its chemical reactivity and biological activity. medwinpublishers.com Various studies have shown that substituting the azetidine ring with different functional groups can lead to compounds with significant efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. medwinpublishers.commedwinpublishers.com
The antibacterial properties of azetidine derivatives, particularly the azetidin-2-one (B1220530) (β-lactam) class, are well-documented. globalresearchonline.net These compounds have been evaluated against a variety of Gram-positive and Gram-negative bacteria.
Research into novel 3-chloro-4-substituted-azetidin-1-yl derivatives showed that the introduction of different aromatic and heterocyclic moieties significantly influences antibacterial potency. psu.edu Similarly, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides was synthesized and tested against several bacterial strains, with some compounds displaying notable activity, especially against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov
In another study, newly synthesized pyridine-containing azetidin-2-one derivatives were tested for their antibacterial effects. scirp.org Compounds such as 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one demonstrated good activity against Staphylococcus aureus. medwinpublishers.com The synthesis of azetidin-2-ones fused with quinoline (B57606) moieties also yielded compounds with potent activity against Staphylococcus aureus and Escherichia coli. orientjchem.org Furthermore, studies on azetidin-2-one derivatives bearing 1,3,4-oxadiazole (B1194373) rings revealed that certain compounds had greater efficacy against Gram-negative bacteria than the standard antibiotic amoxicillin-clavulanate. rdd.edu.iq The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring of some azetidin-2-one derivatives has been shown to enhance antibacterial potential. mdpi.com
| Compound Type/Derivative | Bacterial Strain(s) | Observed Activity/Results | Reference(s) |
|---|---|---|---|
| Azetidin-2-one fused with quinoline | Staphylococcus aureus, Escherichia coli | Potent inhibitory activity observed. | orientjchem.org |
| Pyridine Containing Azetidin-2-Ones | Staphylococcus aureus | Compounds 4a and 4b showed the most activity. | scirp.org |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | Compound 4a2 displayed the highest activity. | nih.gov |
| Azetidin-2-ones with 1,3,4-oxadiazole rings | Gram-negative bacteria (e.g., E. coli) | Derivatives 4a, 4b, 4d showed more efficacy than amoxicillin-clavulanate. | rdd.edu.iq |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, Shigella dysentery | Compounds 5c, 5f, 5h, 5j, 5m showed excellent activity. | nih.gov |
The investigation of azetidine derivatives has also extended to their potential as antifungal agents. Several studies have reported promising activity against various fungal strains. For instance, a series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were screened for antifungal activity against Aspergillus fumigatus, Candida albicans, and Penicillium, with several compounds showing excellent results. nih.gov
The synthesis of azetidin-2-ones fused with 2-chloro-3-formyl quinoline also produced derivatives that were effective in inhibiting the growth of Candida albicans. orientjchem.org In another study, synthesized azetidine analogs demonstrated high antifungal activity against both Candida albicans and Aspergillus niger. wisdomlib.orgijpronline.com The antifungal potential of a novel chitosan-azetidine derivative was investigated against Aspergillus fumigatus 3007, showing a significant inhibitory effect on the morphology of fungal mycelia and an antifungal inhibitory index of 26.19%. nih.govnih.gov Research on sulfonamide-containing azetidinones and thiazolidinones also revealed significant antifungal activity for many of the synthesized compounds against Aspergillus niger and Colletotrichum capsici. nih.gov
| Compound Type/Derivative | Fungal Strain(s) | Observed Activity/Results | Reference(s) |
|---|---|---|---|
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19%. | nih.govnih.gov |
| Azetidin-2-one fused with quinoline | Candida albicans | Effective growth inhibition. | orientjchem.org |
| Substituted Phenyl Azetidine-2-Ones | Various fungal strains | Compounds D1 and D2 showed high efficacy. | wisdomlib.org |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Aspergillus fumigatus, Candida albicans, Penicillium | Compounds 5c, 5f, 5h, 5j, 5m showed excellent activity. | nih.gov |
| Sulfonamide-containing azetidinones | Aspergillus niger, Colletotrichum capsici | Many compounds exhibited significant activity. | nih.gov |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.govacs.orgnih.gov Azetidine derivatives have emerged as a promising class of compounds in this area.
A whole-cell phenotypic screen identified a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis, with minimum inhibitory concentration (MIC₉₉) values below 10 μM. nih.govacs.orgresearchgate.net Notably, these compounds did not show any detectable drug resistance. nih.govacs.org Specifically, compounds designated BGAz-002 through BGAz-005 displayed significant antitubercular activity against reference strains like H37Rv and clinical isolates. acs.org
Other studies have also highlighted the potential of azetidin-2-one analogues. Two compounds, designated 4f and 4g, exhibited particularly strong activity against the Mtb H₃₇Rv strain, with MIC values of 1.56 and 0.78 µg/mL, respectively. nih.gov It was noted that chloro substitution on the aryloxy acid component appeared to enhance the antimycobacterial activity in this series. nih.gov Further research on N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives also showed that some compounds possessed excellent activity against M. tuberculosis. psu.edu
| Compound Series/Derivative | M. tuberculosis Strain(s) | MIC Value | Reference(s) |
|---|---|---|---|
| BGAz series | Drug-sensitive and MDR-TB | <10 μM | nih.govacs.orgresearchgate.net |
| Azetidin-2-one analogue (4f) | H₃₇Rv | 1.56 µg/mL | nih.gov |
| Azetidin-2-one analogue (4g) | H₃₇Rv | 0.78 µg/mL | nih.gov |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (2d, 2e) | M. tuberculosis | Excellent activity reported. | psu.edu |
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For azetidine derivatives, several mechanisms have been proposed based on their structural class and biological effects.
For the β-lactam (azetidin-2-one) derivatives, the primary mechanism of antibacterial action is the inhibition of bacterial cell wall synthesis. globalresearchonline.net These compounds selectively and irreversibly inhibit enzymes involved in the processing of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell. jmchemsci.com
In the context of antitubercular activity, mode of action studies on the potent BGAz series of azetidines suggest that they inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope. nih.govacs.orgresearchgate.net Specifically, these compounds appear to arrest the late stages of mycolic acid biosynthesis. nih.govacs.orgnih.gov Transcriptomic analysis further indicates that this mechanism is distinct from that of existing mycobacterial cell wall inhibitors. nih.govacs.org
Other mechanisms have also been explored. Certain azetidin-2-one analogues have been shown to inhibit the Phospholipase A2 (PLA2) enzyme, with some correlation observed between PLA2 inhibition and anti-inflammatory and antitubercular activity. nih.gov Additionally, some azetidine derivatives have been investigated as inhibitors of GABA uptake transporters, demonstrating a different avenue of neuroactive potential. nih.gov
Anticancer Activity
Beyond their antimicrobial effects, azetidine derivatives, particularly azetidin-2-ones, have garnered attention for their potential as anticancer agents. globalresearchonline.netresearchgate.net Numerous studies have evaluated their ability to inhibit the proliferation of various cancer cell lines.
The cytotoxic effects of azetidine derivatives have been demonstrated against a range of human cancer cell lines. A study involving 16 different azetidin-2-one derivatives found that compound 6, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, exhibited cytotoxic activity in SiHa (cervical cancer) and B16F10 (melanoma) cells. nih.gov This compound showed a degree of selectivity for neoplastic cells compared to normal hepatocytes. nih.gov Further investigation revealed that these derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov
Another series of 2-azetidinones clubbed with a quinazolinone moiety was synthesized and evaluated for anticancer activity against the human breast cancer cell line, MCF-7. researchgate.net Similarly, a series of thiazole-conjugated 2-azetidinones was tested against Hela (cervical cancer) cell lines, with compound 9 showing an IC₅₀ value of 58.86 µM. pnrjournal.com Research on azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole also identified compounds with significant anti-breast cancer potential. mdpi.com The mechanism of action for some of these anticancer azetidin-2-ones is believed to involve the inhibition of tubulin polymerization during mitosis, similar to agents like vincristine (B1662923) and colchicine. nih.gov More recently, azetidin-2-one derivatives have been developed as dual inhibitors of histone deacetylase (HDAC) enzymes, specifically hHDAC6 and hHDAC8, which reduced the proliferation of colorectal (HCT116) and leukemia (U937) cells. nih.gov
| Compound Type/Derivative | Cancer Cell Line | Observed Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (Compound 6) | SiHa, B16F10 | Cytotoxic activity reported. | nih.gov |
| Azetidin-2-one derivative (Compound 5) | MCF-7 (Breast) | IC₅₀ = 49.52 µM | researchgate.net |
| Thiazole conjugated 2-azetidinone (Compound 9) | Hela (Cervical) | IC₅₀ = 58.86 µM | pnrjournal.com |
| Diphenyl-azetidin-2-one derivatives (hHDAC6/HDAC8 inhibitors) | HCT116 (Colorectal), U937 (Leukemia) | Reduced cell proliferation. | nih.gov |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one (Compound 5h) | Brine shrimp (Artemia salina) | LD₅₀ = 7.154 x 10⁻⁴ M | nih.gov |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one (Compound 5m) | Brine shrimp (Artemia salina) | LD₅₀ = 5.782 x 10⁻⁴ M | nih.gov |
Inhibition of Specific Molecular Targets
Azetidine derivatives have been investigated for their potential to inhibit a variety of specific molecular targets, playing a crucial role in different pathological conditions. Research has highlighted the anti-breast cancer and antimicrobial potential of azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole rings through the inhibition of specific biological targets. mdpi.com In one study, a series of these derivatives were synthesized, with some compounds containing a 4-bromophenyl substituent on the azetidine ring. mdpi.com These compounds were evaluated for their cytotoxic effects against MCF-7 breast cancer cell lines. mdpi.com
The investigation into azetidine-based compounds has also revealed their potential as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3). Highly potent azetidine-based compounds have been shown to selectively inhibit Stat3 activity with IC50 values in the sub-micromolar range, while showing significantly less activity against Stat1 or Stat5. nih.gov Mass spectrometry has confirmed that these compounds can covalently bind to cysteine residues on the Stat3 protein. nih.gov
Furthermore, the azetidine scaffold has been utilized in the development of inhibitors for other enzymes. For instance, azetidine-piperazine di-amides have been discovered as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049). nih.gov Additionally, certain azetidin-2-one analogues have demonstrated inhibitory activity against Phospholipase A2 (PLA2) and have shown good to moderate anti-tubercular activity. nih.gov A series of azetidines derivatives, termed BGAz, have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. mdpi.com
The versatility of the azetidine ring is further demonstrated by its incorporation into compounds targeting the central nervous system. A series of azetidine-based imidazopyridines were developed as selective inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating cAMP concentration. One of these compounds, A30, exhibited a potent inhibitory effect on PDE10A with an IC50 value of 3.5 nmol/L and high selectivity over other phosphodiesterases. nih.gov
Below is a table summarizing the inhibitory activities of various azetidine derivatives against specific molecular targets.
| Compound Class | Target | Specific Compound Example | Activity (IC50/Ki/MIC) | Reference |
| Azetidin-2-one derivatives | Breast Cancer Cells (MCF-7) | 4-(4-bromophenyl)-3-chloro-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)azetidin-2-one | Not specified in abstract | mdpi.com |
| Azetidine-based compounds | Stat3 | H172 (9f) and H182 | IC50 0.38-0.98 µM | nih.gov |
| Azetidine-piperazine di-amides | Monoacylglycerol Lipase (MAGL) | Compound 6g | Not specified in abstract | nih.gov |
| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | Not specified | MIC values of 1.56 and 0.78µg/mL | nih.gov |
| BGAz derivatives | Mycobacterium tuberculosis H37Rv | BGAz-003 and BGAz-004 | MIC of 3.3 µM | mdpi.com |
| Azetidine-based imidazopyridines | Phosphodiesterase 10A (PDE10A) | A30 | IC50 of 3.5 nmol/L | nih.gov |
Induction of Apoptosis and Cell Growth Inhibition
Azetidine derivatives have demonstrated significant potential in the induction of apoptosis and the inhibition of cell growth, particularly in the context of cancer research. A study focused on azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole, including compounds with a 4-(4-bromophenyl) group, revealed that these synthesized conjugates produced a significant amount of apoptosis and cytotoxicity in MCF-7 breast cancer cell lines. mdpi.com The preliminary screening of these compounds showed highly cytotoxic effects against the MCF-7 cell line, with percentage of inhibition ranging from 89.84% to 94.76%. mdpi.com
In another study, novel potent azetidine-based compounds were found to irreversibly inhibit Stat3 activation, leading to the induction of tumor cell death in triple-negative breast cancer (TNBC) models. nih.gov Treatment with these compounds inhibited both constitutive and ligand-induced Stat3 signaling, resulting in a loss of viable cells. nih.gov The hydrochloric acid salt of one of these compounds, in combination with radiation, completely blocked the growth of mouse TNBC and improved survival in syngeneic models. nih.gov
The mechanism of cell death induced by some antitumor drugs is often through apoptosis, and the cell's susceptibility to undergo apoptosis can be cell cycle dependent. nih.gov For instance, the cytidine (B196190) antimetabolite 5'-azacytidine has been shown to induce apoptosis in human promyelocytic leukemic HL-60 cells in a concentration-dependent, cell cycle-specific manner. nih.gov At lower concentrations, cells in the G1 phase were more susceptible to apoptosis, while at higher concentrations, no cell cycle phase specificity was observed. nih.gov
The antiproliferative activities of novel azetidine-containing analogues of TZT-1027 have also been evaluated. nih.gov These analogues demonstrated moderate to excellent antiproliferative activities, with the most potent compound showing IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines. nih.gov The cytotoxic effects of these compounds are attributed to their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov
The table below summarizes the findings related to apoptosis induction and cell growth inhibition by various azetidine derivatives.
| Compound Class | Cell Line(s) | Effect | Key Findings | Reference |
| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole | MCF-7 (breast cancer) | Cytotoxicity and Apoptosis | 89.84% to 94.76% inhibition | mdpi.com |
| Azetidine-based Stat3 inhibitors | Triple-Negative Breast Cancer (TNBC) | Cell Death and Tumor Growth Inhibition | Irreversibly bind to Stat3; combination with radiation completely blocked tumor growth. | nih.gov |
| Azetidine-containing TZT-1027 analogues | A549 and HCT116 | Antiproliferative Activity | IC50 values of 2.2 nM (A549) and 2.1 nM (HCT116) for the most potent compound. | nih.gov |
Neuroscience and Central Nervous System (CNS) Applications
The unique structural properties of the azetidine ring have made it a valuable scaffold in the design of compounds targeting the central nervous system. Azetidine derivatives have been explored for a range of neuroscience applications, including neuroprotection, modulation of excitatory amino acid receptors, and interaction with neurotransmitter transporters.
Neuroprotective Effects in Cellular Models
Azetidine derivatives have shown promise in conferring neuroprotection in various cellular models of neurodegenerative diseases. One study investigated the neuroprotective activity of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives in models associated with Parkinson's disease (salsolinol-induced) and aspects of Alzheimer's disease (glutamate-induced oxidative damage). frontiersin.org A specific compound from this library demonstrated the highest neuroprotective effect in both models. frontiersin.org Its protective effect in the glutamate-induced model was found to be mediated by a reduction in oxidative stress and caspase-3/7 activity. frontiersin.org
Another novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was investigated for its beneficial effects on ischemia/reperfusion brain injury. researchgate.net This compound was shown to protect mouse brains by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving brain energy metabolism. researchgate.net In a separate study, KHG26792 also demonstrated neuroprotective effects against MPP+-induced cytotoxicity in SH-SY5Y cells, a cellular model for Parkinson's disease. nih.gov The compound attenuated MPP+-induced changes in Bcl-2 and Bax protein levels, suppressed caspase-3 activity, and mitigated mitochondrial dysfunction and oxidative stress. nih.gov
These findings suggest that azetidine-containing compounds may offer therapeutic potential for neurodegenerative conditions by targeting key pathological mechanisms such as apoptosis, oxidative stress, and mitochondrial dysfunction.
The table below summarizes the neuroprotective effects of specific azetidine derivatives in cellular models.
| Compound | Cellular Model | Neurodegenerative Disease Model | Key Neuroprotective Mechanisms | Reference |
| 3-aryl-3-azetidinyl acetic acid methyl ester derivative (Compound 28) | Not specified | Parkinson's (salsolinol-induced) & Alzheimer's (glutamate-induced) | Reduction of oxidative stress and caspase-3/7 activity. | frontiersin.org |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Mouse brain ischemia model | Ischemic Stroke | Inhibition of apoptosis, anti-inflammatory, antioxidant, improved energy metabolism. | researchgate.net |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | SH-SY5Y cells | Parkinson's Disease (MPP+-induced) | Attenuation of apoptosis (Bcl-2/Bax regulation, caspase-3 suppression), mitigation of mitochondrial dysfunction and oxidative stress. | nih.gov |
Modulation of Excitatory Amino Acid Receptors
Azetidine derivatives have been synthesized and evaluated for their ability to modulate excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory. biosynth.comnih.govnih.gov The dysfunction of these receptors has been implicated in various neurological disorders. nih.gov
A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) demonstrated their varying affinities and potencies at NMDA receptors. biosynth.com The L-trans-ADC isomer showed the highest affinity (Ki = 10 µM) in a radioligand binding assay. biosynth.com Further electrophysiological characterization revealed that L-trans-ADC displayed the highest agonist potency at the NR1/NR2D subtype of the NMDA receptor. biosynth.com
Another class of derivatives, based on azetidine-2,4-dicarboxylic acid, was also investigated for their effects on NMDA receptor function. nih.gov The cis-azetidine-2,4-dicarboxylic acid was identified as the most potent agent in potentiating glutamate (B1630785), aspartate, or NMDA-stimulated calcium influx at the NMDA receptor. nih.gov This compound exhibited a dual mechanism of action, acting as a glutamate-like agonist at higher concentrations and as a positive modulator at lower concentrations. nih.gov
These findings underscore the potential of the azetidine scaffold in developing selective modulators of NMDA receptor subtypes, which could be valuable for treating CNS disorders associated with EAA receptor dysfunction. nih.gov
The table below summarizes the pharmacological data for azetidine derivatives at NMDA receptors.
| Compound | Receptor/Assay | Activity | Ki/EC50 Value | Reference |
| L-trans-azetidine-2,3-dicarboxylic acid (L-trans-ADC) | Native NMDA receptors (radioligand binding) | High affinity ligand | Ki = 10 µM | biosynth.com |
| L-trans-azetidine-2,3-dicarboxylic acid (L-trans-ADC) | NR1/NR2D NMDA receptor subtype (electrophysiology) | Agonist | EC50 = 50 µM | biosynth.com |
| D-cis-azetidine-2,3-dicarboxylic acid (D-cis-ADC) | Native NMDA receptors (radioligand binding) | Moderate affinity ligand | Ki = 21 µM | biosynth.com |
| cis-azetidine-2,4-dicarboxylic acid | NMDA receptor (calcium uptake assay) | Positive modulator/Agonist | Potentiates NMDA-stimulated uptake | nih.gov |
Interaction with Neurotransmitter Transporters
Azetidine derivatives have been designed and evaluated for their ability to interact with various neurotransmitter transporters, which are crucial for regulating neurotransmitter levels in the synapse. These transporters are important targets for the treatment of a wide range of neurological and psychiatric disorders.
One area of focus has been the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). mdpi.comcymitquimica.com A series of novel cis- and trans-azetidine analogs, structurally related to lobelane, were synthesized and found to be potent inhibitors of vesicular dopamine uptake. mdpi.comcymitquimica.com The cis-4-methoxy analog and the trans-methylenedioxy analog were identified as particularly potent inhibitors, with Ki values of 24 nM and 31 nM, respectively. mdpi.comcymitquimica.com These compounds represent potential leads for the development of treatments for methamphetamine abuse. mdpi.comcymitquimica.com In another study, azetidine derivatives with an amide moiety at the 3-position were evaluated as dopaminergic antagonists, with some compounds showing high affinity for D2 and D4 receptors. nih.gov
The GABA transporters (GATs) have also been targeted by azetidine derivatives. mdpi.com Conformationally constrained GABA or beta-alanine (B559535) analogs incorporating an azetidine ring were synthesized and evaluated as GABA-uptake inhibitors. Azetidin-2-ylacetic acid derivatives with lipophilic substituents showed the highest potency at GAT-1, with IC50 values in the low micromolar range. mdpi.com
Furthermore, the glycine (B1666218) transporter-1 (GlyT1) has been a target of interest for azetidine-based compounds. frontiersin.org Inhibition of GlyT1 can enhance NMDA receptor transmission by increasing the availability of the co-agonist glycine, which is a potential therapeutic strategy for schizophrenia. frontiersin.org
The table below summarizes the inhibitory activities of various azetidine derivatives on neurotransmitter transporters.
| Compound Class | Transporter | Specific Compound Example | Activity (Ki/IC50) | Reference |
| cis-Azetidine analogs | Vesicular Monoamine Transporter 2 (VMAT2) | cis-4-methoxy analog (22b) | Ki = 24 nM | mdpi.comcymitquimica.com |
| trans-Azetidine analogs | Vesicular Monoamine Transporter 2 (VMAT2) | trans-methylenedioxy analog (15c) | Ki = 31 nM | mdpi.comcymitquimica.com |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter-1 (GAT-1) | 4,4-diphenylbutenyl derivative | IC50 = 2.83 µM | mdpi.com |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter-1 (GAT-1) | 4,4-bis(3-methyl-2-thienyl)butenyl derivative | IC50 = 2.01 µM | mdpi.com |
| Azetidine-3-carboxylic acid derivative | GABA Transporter-3 (GAT-3) | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | IC50 = 15.3 µM | mdpi.com |
Phosphodiesterase 10 (PDE10) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the striatal medium spiny neurons. nih.govfrontiersin.org This localization has made PDE10A an attractive target for the development of treatments for central nervous system disorders such as schizophrenia and Huntington's disease. nih.gov
A series of azetidine-based imidazopyridines have been developed as selective and orally bioavailable inhibitors of PDE10A. nih.gov Through structure-based drug design, a compound designated as A30 was identified, which demonstrated a potent inhibitory activity against PDE10A with an IC50 value of 3.5 nmol/L. nih.gov This compound also exhibited high selectivity for PDE10A over other phosphodiesterase enzymes and possessed favorable drug-like properties, including low blood-brain barrier permeability. nih.gov
Preclinical studies in rodent models have shown that PDE10A inhibitors can produce behavioral effects that are similar to those of dopamine D2 receptor antagonists, which are the standard of care for psychosis. frontiersin.org For example, PDE10A inhibitors have been shown to ameliorate apomorphine-induced agitation and deficits in cognitive tasks in rats. frontiersin.org Furthermore, PDE10A inhibition has been found to reverse cognitive deficits induced by subchronic administration of the NMDA receptor antagonist PCP in rats, suggesting a potential therapeutic role in improving executive function deficits associated with schizophrenia. nih.gov
The development of potent and selective PDE10A inhibitors, such as those based on the azetidine scaffold, represents a promising avenue for novel therapeutic strategies for CNS disorders.
The table below highlights the inhibitory potency of an azetidine-based PDE10A inhibitor.
| Compound Series | Target | Lead Compound | In Vitro Potency (IC50) | Key Features | Reference |
| Azetidine-based imidazopyridines | Phosphodiesterase 10A (PDE10A) | A30 | 3.5 nmol/L | High selectivity, low blood-brain barrier permeability | nih.gov |
Attenuation of Neuroinflammation via Receptor Modulation
Neuroinflammation is a key factor in the progression of various neurodegenerative diseases. Research into azetidine derivatives has identified their potential to mitigate this inflammatory response within the central nervous system. One notable example is the compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, known as KHG26792. nih.gov
In studies involving β-amyloid-treated primary microglial cells, a model for the neuroinflammation seen in Alzheimer's disease, KHG26792 demonstrated significant anti-inflammatory and anti-oxidative effects. nih.gov The compound was found to suppress the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide. nih.gov
The mechanism behind this attenuation of neuroinflammation involves the modulation of intracellular signaling pathways rather than direct receptor binding. Specifically, KHG26792 was shown to increase the phosphorylation of Akt/GSK-3β signaling pathways. nih.gov Furthermore, it inhibited the translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov By modulating these pathways, KHG26792 effectively reduces the inflammatory cascade triggered by β-amyloid. nih.gov
While the direct modulation of specific cell surface receptors by this particular azetidine derivative was not the primary mechanism identified, its influence on these crucial signaling cascades highlights a pathway through which azetidine-containing compounds can exert potent anti-neuroinflammatory effects.
Potential for Treating Memory and Learning Disorders
The potential application of azetidine derivatives in the treatment of memory and learning disorders is an emerging area of interest, though direct and extensive research is still developing. The neuroprotective and anti-inflammatory properties of some azetidine derivatives, such as KHG26792, suggest a possible therapeutic role in cognitive disorders where neuroinflammation is a contributing factor, like Alzheimer's disease. nih.gov By reducing inflammation and oxidative stress, these compounds could help to create a more favorable environment for neuronal survival and function, which is essential for learning and memory.
Furthermore, the structural characteristics of the azetidine ring make it a valuable scaffold in the design of compounds that can interact with various biological targets within the central nervous system. enamine.net This includes the potential to develop selective agonists or antagonists for receptors that are critically involved in cognitive processes. nih.gov However, based on the available scientific literature, specific studies focusing on the direct cognitive-enhancing effects of 3-(4-Bromophenyl)azetidine (B121925) hydrochloride or other closely related azetidine derivatives are limited. This represents an area where further research could yield significant findings.
Antiparasitic Activity
The growing challenge of drug resistance in parasitic diseases has spurred the search for novel therapeutic agents. Azetidine derivatives have emerged as a promising class of compounds with significant antiparasitic potential. Research has particularly highlighted the efficacy of bicyclic azetidines against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.
One area of focus has been the inhibition of parasitic enzymes that are essential for their survival. For instance, a series of bicyclic azetidines have been identified as potent inhibitors of the phenylalanyl-tRNA synthetase (PheRS) in both P. falciparum and T. gondii. This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death.
Specific bicyclic azetidine compounds have demonstrated impressive in vitro activity against the tachyzoite stage of T. gondii. The following table summarizes the half-maximal effective concentration (EC50) for several of these derivatives.
| Compound ID | Target Organism | EC50 (µM) |
| BRD3444 | Toxoplasma gondii | Data Not Quantified |
| BRD7929 | Plasmodium falciparum | Data Not Quantified |
| BRD3914 | Plasmodium falciparum | 0.013 - 0.015 |
It is noteworthy that the antiparasitic activity of these bicyclic azetidines can be stereospecific, meaning that the spatial arrangement of atoms within the molecule is critical for its efficacy. The development of these compounds represents a significant step forward in the search for new treatments for malaria and toxoplasmosis, particularly for chronic infections.
Anti-inflammatory Activity
Azetidine derivatives have been widely investigated for their anti-inflammatory properties. The rigid, four-membered ring of azetidine can be functionalized to create compounds that interact with various targets in the inflammatory cascade. A number of studies have demonstrated the in vivo and in vitro anti-inflammatory effects of this class of compounds.
One study focused on azetidine-2-one derivatives of ferulic acid. In a rat model of acute inflammation induced by carrageenan, these compounds exhibited a significant reduction in paw edema. The anti-inflammatory effect was observed to be maximal 24 hours after administration, suggesting a long-acting profile. The following table details the percentage of inflammation inhibition for some of these derivatives compared to standard anti-inflammatory drugs.
| Compound | Inflammation Inhibition (%) at 24h |
| 6b (R = 4-F) | 96.66 |
| 6c (R = 4-Cl) | 91.28 |
| Diclofenac | 94.87 |
| Indomethacin | 96.15 |
In addition to acute inflammation models, these compounds were also effective in a chronic inflammation model (granuloma test), where they reduced the formation of granulation tissue.
Another significant finding is the anti-inflammatory activity of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) in the context of neuroinflammation. As mentioned previously, this compound was shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in microglial cells. nih.gov This highlights the potential of azetidine derivatives to address inflammation in both peripheral tissues and the central nervous system.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Azetidine derivatives have been explored for their potential to act as antioxidants, thereby mitigating the cellular damage caused by ROS.
Several studies have synthesized and evaluated azetidine-containing compounds for their antioxidant capabilities. In one such study, a novel azetidine-2-one derivative was synthesized and screened for its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The results indicated a definite scavenging activity, demonstrating the compound's potential to act as a free radical scavenger. jmchemsci.com
The following table presents the percentage of DPPH scavenging effect at a concentration of 25 μg/mL for a synthesized azetidine-2-one derivative in comparison to the standard antioxidant, ascorbic acid. jmchemsci.com
| Compound | Concentration (µg/mL) | DPPH Scavenging Effect (%) |
| Azetidine-2-one derivative | 25 | 85 |
| Ascorbic Acid | 25 | Data Not Specified |
The antioxidant properties of azetidine derivatives are also evident in the context of neuroprotection. The compound KHG26792, in addition to its anti-inflammatory effects, was found to downregulate the levels of protein oxidation, lipid peroxidation, and ROS in microglial cells exposed to β-amyloid. nih.gov This dual action of anti-inflammatory and antioxidant activity makes azetidine derivatives particularly interesting candidates for the treatment of diseases with a complex pathology involving both inflammation and oxidative stress.
Enzyme Inhibition Studies
The unique structural features of the azetidine ring have made it an attractive scaffold for the design of enzyme inhibitors. By incorporating the azetidine moiety into larger molecules, researchers have been able to develop potent and selective inhibitors for a variety of enzymes implicated in disease.
One area of significant progress is the development of azetidine-based inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the endocannabinoid system. A series of azetidine-piperazine di-amides were synthesized, leading to the discovery of a potent, selective, and reversible MAGL inhibitor. nih.gov Oral administration of this compound in rats led to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and demonstrated efficacy in a model of inflammatory pain. nih.gov
Azetidine derivatives have also been developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is aberrantly active in many types of cancer. A series of azetidine amides were found to be potent small-molecule inhibitors of STAT3's DNA-binding activity. acs.org Several of these compounds exhibited sub-micromolar potency in in vitro assays and demonstrated cellular activity against human breast cancer cells that harbor hyperactive STAT3. acs.org
Furthermore, azetidin-2-one derivatives have been investigated as inhibitors of Phospholipase A2 (PLA2), an enzyme involved in inflammation and the production of lipid mediators. medwinpublishers.com The following table provides a summary of some azetidine derivatives and the enzymes they have been shown to inhibit.
| Azetidine Derivative Class | Target Enzyme | Therapeutic Area |
| Azetidine-piperazine di-amides | Monoacylglycerol Lipase (MAGL) | Inflammatory Pain |
| Azetidine amides | Signal Transducer and Activator of Transcription 3 (STAT3) | Cancer |
| Azetidin-2-ones | Phospholipase A2 (PLA2) | Inflammation |
These examples underscore the versatility of the azetidine scaffold in the design of enzyme inhibitors for a range of therapeutic targets.
Mechanistic Investigations of Biological Activities
Target Identification and Validation
There is currently no publicly available research that identifies and validates specific biological targets for 3-(4-Bromophenyl)azetidine (B121925) hydrochloride. The initial stages of drug discovery often involve screening compounds against a panel of known biological targets to identify potential interactions. This critical step provides the foundation for understanding a compound's mechanism of action. However, for 3-(4-Bromophenyl)azetidine hydrochloride, such data is not available in the public record. Without target identification, the subsequent steps of validation, which would confirm the biological relevance of the interaction, cannot be undertaken.
Biochemical Pathway Modulation Studies
Consistent with the lack of identified targets, there are no studies detailing the modulation of any biochemical pathways by this compound. Understanding how a compound affects cellular signaling pathways is crucial for elucidating its functional effects, whether therapeutic or toxic. Research in this area would typically involve cell-based assays to monitor changes in pathway activity upon treatment with the compound. The absence of such investigations for this compound means its impact on cellular function remains unknown.
Receptor Binding and Selectivity Profiling
Detailed receptor binding and selectivity profiles for this compound have not been published. This type of analysis is fundamental to characterizing the pharmacological activity of a compound, determining its affinity for various receptors, and assessing its potential for off-target effects. A comprehensive binding profile would involve screening the compound against a wide range of receptors, ion channels, and transporters. The lack of this information precludes any assessment of its potency and specificity.
Molecular-Level Interaction Analysis
In the absence of an identified biological target, molecular-level interaction analysis, such as co-crystallization studies or computational docking, has not been performed for this compound. These techniques provide insights into the precise binding mode of a compound within its target protein, revealing key interactions that are essential for its activity. Without a known target, these powerful methods for understanding structure-activity relationships cannot be applied.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This technique is crucial for understanding how a ligand, such as 3-(4-Bromophenyl)azetidine (B121925) hydrochloride, might interact with the active site of a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity.
While specific docking studies on 3-(4-Bromophenyl)azetidine hydrochloride are not extensively published, research on analogous azetidine-containing structures provides a strong precedent for its potential. For instance, various azetidin-2-one (B1220530) derivatives have been successfully docked into the active sites of targets like the epidermal growth factor receptor (EGFR) and the MAO-A enzyme to evaluate their potential as anticancer and antidepressant agents, respectively. researchgate.netproquest.com Similarly, novel azetidine (B1206935) scaffolds have been designed and optimized as potent inhibitors for targets like the colony-stimulating factor-1 receptor (CSF-1R) using docking models. nih.gov
A hypothetical docking simulation of this compound would likely show key interactions driven by its structural features. The 4-bromophenyl group could engage in hydrophobic or halogen-bonding interactions within the binding pocket, while the azetidine nitrogen could form critical hydrogen bonds with amino acid residues. The predicted binding energy from such simulations helps to rank its potential efficacy against various targets.
Table 1: Representative Data from a Hypothetical Molecular Docking Simulation This table illustrates the type of data generated from a molecular docking study. The target and values are for demonstrative purposes.
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.2 | Tyr228, Phe345, Ser120 |
| Hydrogen Bonds | 1 | Ser120 |
| Hydrophobic Interactions | 4 | Tyr228, Phe345, Leu340 |
| Halogen Bond | 1 | Gly119 (Backbone Carbonyl) |
In Silico Bioavailability Predictions
In silico bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for filtering drug candidates at an early stage. mdpi.com These computational models assess the "drug-likeness" of a compound, predicting its potential to become an orally active drug in humans. wikipedia.org One of the most influential guidelines in this area is Lipinski's Rule of Five. wikipedia.orgdrugbank.comtaylorandfrancis.com
Lipinski's Rule of Five states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
An analysis of this compound (Molecular Formula: C₉H₁₁BrClN) shows that it favorably adheres to these rules, suggesting a good potential for oral bioavailability. biosynth.com
Table 2: Lipinski's Rule of Five Analysis for this compound
| Property | Value | Rule | Compliance |
| Molecular Weight | 248.55 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from azetidine N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (from azetidine N) | ≤ 10 | Yes |
| Calculated logP | ~2.5-3.0 (estimated) | ≤ 5 | Yes |
| Violations | 0 | ≤ 1 | Excellent |
Beyond Lipinski's rule, other ADME properties can be predicted using various computational models. dergipark.org.tr Studies on related heterocyclic compounds often include predictions for parameters such as aqueous solubility, blood-brain barrier (BBB) permeability, P-glycoprotein substrate potential, and potential inhibition of cytochrome P450 enzymes. researchgate.netnih.gov These predictions collectively build a pharmacokinetic profile that guides further compound optimization.
Conformational Analysis and Structure-Based Drug Design
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of this compound is centered on its azetidine ring. This four-membered heterocycle is notable for its conformational rigidity. enamine.netresearchgate.net Unlike more flexible chains or larger rings, the azetidine scaffold significantly restricts the spatial arrangement of its substituents. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. enamine.netambeed.com
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net It serves as a stable, three-dimensional framework to which different functional groups can be attached in well-defined orientations. In this compound, the rigid azetidine core precisely positions the 4-bromophenyl group, which can then be oriented to fit into a specific pocket of a target protein.
This principle is the foundation of Structure-Based Drug Design (SBDD) . nih.gov By understanding the conformation of the lead compound and the topology of the target's active site (often determined by X-ray crystallography), medicinal chemists can rationally design new derivatives with improved properties. For example, the aryl bromide on the phenyl ring allows for further chemical modifications to enhance potency or tailor pharmacokinetic properties. nih.gov The development of diverse chemical libraries based on azetidine scaffolds for applications in central nervous system (CNS) disorders highlights the utility of this approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govresearchgate.net
While a specific QSAR model for this compound itself is not available, numerous studies have been performed on derivatives of azetidine and azetidin-2-one. researchgate.netnih.govresearchgate.net These studies typically involve the following steps:
Data Set Compilation : A series of chemically related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be categorized as physicochemical (e.g., LogP, Molar Refractivity), electronic (e.g., HOMO/LUMO energies), topological, or steric. researchgate.net
Model Generation : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation linking the descriptors to the biological activity. mdpi.com
Model Validation : The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation Q²) and external validation (predicting the activity of a separate test set of compounds). nih.govimist.ma
QSAR studies on azetidine derivatives have successfully identified key features governing their antimicrobial and anticancer activities. nih.govwisdomlib.org For example, topological parameters and molecular connectivity indices were found to be critical for the antimicrobial activity of certain 2-azetidinone derivatives. nih.gov A well-validated QSAR model for derivatives of 3-(4-Bromophenyl)azetidine could accelerate the discovery of new leads by predicting which modifications to the azetidine or phenyl ring would most likely enhance a desired biological effect.
Table 3: Example of Descriptors and Statistical Parameters in a Representative QSAR Model This table shows typical data from a QSAR study on related heterocyclic compounds, illustrating the metrics used to validate the model's quality.
| Model Parameter | Description | Typical Value |
| Descriptors Used | ||
| SpMax2_Bhp | Maximum absolute eigenvalue of Barysz matrix (polarizability weighted) | - |
| Molar Refractivity (MR) | Molar volume and polarizability of the molecule | - |
| LogP | Octanol-water partition coefficient (lipophilicity) | - |
| Validation Statistics | ||
| R² (Coefficient of Determination) | Measures how well the model fits the training data | 0.85 - 0.95 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model | > 0.5 |
| R²_pred (External Validation) | Measures the model's ability to predict a new test set | > 0.6 |
Pharmacokinetic and Metabolic Stability Research
In Vitro Metabolic Stability Assessment (e.g., human liver microsomes)
The initial evaluation of a compound's metabolic stability is typically conducted in vitro using subcellular fractions, most commonly human liver microsomes (HLM). nih.gov These microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. nih.gov
The standard assay involves incubating 3-(4-Bromophenyl)azetidine (B121925) hydrochloride with HLM in the presence of the cofactor NADPH. mercell.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comspringernature.com From the rate of disappearance of the compound, key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t1/2) can be calculated. nuvisan.com These parameters help in ranking and prioritizing compounds for further development. nih.gov
While specific experimental data for 3-(4-Bromophenyl)azetidine hydrochloride is not publicly available, a hypothetical metabolic stability profile in HLM is presented below for illustrative purposes.
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Incubation Time | 0, 5, 15, 30, 60 | min | Time points at which the reaction is stopped. |
| Microsomal Protein | 0.5 | mg/mL | Concentration of HLM protein in the incubation. |
| Compound Conc. | 1 | µM | Initial concentration of the test compound. |
| t1/2 | 45 | min | In vitro half-life: Time taken for 50% of the compound to be metabolized. |
| CLint | 30.8 | µL/min/mg | Intrinsic Clearance: The inherent ability of the liver enzymes to metabolize the compound. |
This data is hypothetical and for illustrative purposes only.
Identification of Metabolic Pathways and Metabolites
Identifying the metabolic pathways and the resulting metabolites is crucial for understanding a compound's efficacy and potential for drug-drug interactions. For this compound, several metabolic transformations can be predicted based on its chemical structure.
The primary sites for metabolism are likely the azetidine (B1206935) ring and the bromophenyl moiety. Potential metabolic pathways include:
Oxidation: The bromophenyl ring can undergo hydroxylation, mediated by CYP450 enzymes.
Ring Opening: The strained azetidine ring may be susceptible to metabolic ring-opening. nih.gov
N-Dealkylation: Although this compound is a secondary amine, if it were substituted on the nitrogen, N-dealkylation would be a possible pathway.
Phase II Conjugation: Following phase I oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. mdpi.com
The identification of these metabolites is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry. mdpi.com
Strategies for Enhancing Metabolic Stability
If a compound exhibits poor metabolic stability, medicinal chemists can employ various strategies to improve its profile. For azetidine-containing compounds, these strategies often focus on protecting the metabolically labile sites.
Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can slow down the rate of CYP450-mediated metabolism due to the kinetic isotope effect.
Introduction of Blocking Groups: Placing bulky or electron-withdrawing groups adjacent to metabolic hotspots can sterically hinder the approach of metabolic enzymes. For instance, fluorination of the phenyl ring can sometimes block sites of oxidation.
Bioisosteric Replacement: Replacing the azetidine ring with a more stable isostere could be considered, although this might significantly alter other properties of the molecule. researchgate.net Azetidines themselves are often used as bioisosteres for less stable groups. nih.gov
In Vivo Pharmacokinetic Profiling in Preclinical Models
Following promising in vitro data, the pharmacokinetic profile of this compound would be evaluated in preclinical animal models, such as rats or mice. nih.govresearchgate.net This involves administering the compound, typically via oral and intravenous routes, and collecting blood samples at various time points to measure the drug concentration in plasma. nih.gov
This analysis provides key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. These parameters include:
Cmax: The maximum observed plasma concentration.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): A measure of total drug exposure over time.
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
CL (Clearance): The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Below is a representative table of pharmacokinetic parameters that would be determined from such a study, using data from a structurally related compound for illustrative purposes. nih.gov
Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Cmax | 568 | ng/mL | Maximum plasma concentration. |
| Tmax | 1.0 | h | Time to reach maximum concentration. |
| AUC(0-t) | 1931 | ng*h/mL | Area under the plasma concentration-time curve from time 0 to the last measured time point. |
| t1/2 | 1.6 | h | Elimination half-life. |
This data is based on a structurally related compound, 1-(3′-bromophenyl)-heliamine, and is for illustrative purposes only. nih.gov
Toxicological Assessment in a Research Context
Acute Toxicity Studies for Hazard Categorization
Acute toxicity studies are foundational in toxicological evaluation, providing initial information on the potential dangers of a substance after a single, short-term exposure. These studies are typically conducted in rodent models and are essential for classifying the compound according to global hazard categorization systems. The primary objective is to determine the dose at which significant adverse effects are observed and to identify the median lethal dose (LD50), if applicable, although modern methods increasingly focus on non-lethal endpoints.
Key parameters observed in such studies include changes in body weight, food and water consumption, clinical signs of toxicity (e.g., changes in behavior, posture, or respiratory patterns), and gross pathological findings upon necropsy.
Illustrative Data for Acute Oral Toxicity Study Below is a hypothetical data table illustrating the kind of results that might be obtained from an acute oral toxicity study in rats, following a standardized guideline such as the OECD 420 Fixed Dose Procedure.
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings | Hazard Categorization |
| 300 | 5 | 0/5 | No evident toxicity observed. | No significant findings. | Low Acute Toxicity |
| 2000 | 5 | 0/5 | Mild, transient lethargy noted in 2/5 animals within the first 4 hours post-dosing; resolved by 24 hours. | No significant findings. | Unclassified (Low Toxicity) |
| 5000 (Limit Test) | 5 | 0/5 | No evident toxicity observed. | No significant findings. | Unclassified (LD50 > 5000 mg/kg) |
This table is for illustrative purposes only and does not represent actual data for 3-(4-Bromophenyl)azetidine (B121925) hydrochloride.
Genotoxicity Screening (e.g., in vitro mammalian cell assays)
Genotoxicity assays are designed to detect if a compound can cause damage to the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. A standard battery of tests is employed to assess different endpoints of genetic damage. In vitro mammalian cell assays are a key component of this screening.
Commonly used assays include:
The Ames Test (Bacterial Reverse Mutation Assay): While a bacterial assay, it is a crucial first screen for mutagenicity.
In Vitro Mammalian Chromosomal Aberration Test: This test evaluates if the compound can cause structural changes to chromosomes in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This assay detects gene mutations in mammalian cells.
In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage by detecting small membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
Illustrative Data for In Vitro Genotoxicity Screening
| Assay Type | Cell Line | Metabolic Activation (S9) | Concentration Range Tested (µM) | Result |
| Chromosomal Aberration | CHO-K1 | With and Without | 0.1 - 100 | Negative |
| Mouse Lymphoma (MLA) | L5178Y | With and Without | 0.1 - 100 | Negative |
| In Vitro Micronucleus | Human Lymphocytes | With and Without | 0.1 - 100 | Negative |
This table is for illustrative purposes only and does not represent actual data for 3-(4-Bromophenyl)azetidine hydrochloride.
Identification of Metabolic Liabilities and Bioactivation Pathways
Understanding how a compound is metabolized is critical, as metabolites can be more or less active, or more toxic, than the parent compound. The process of converting a chemically stable compound into a reactive metabolite is known as bioactivation. These reactive metabolites can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.
Early-stage studies use in vitro systems, such as liver microsomes or hepatocytes, to identify major metabolic pathways (e.g., oxidation, glucuronidation) and the cytochrome P450 (CYP) enzymes involved. The azetidine (B1206935) ring and the bromophenyl group in the structure of this compound would be key areas of interest for metabolic transformation. Bioactivation screening often involves trapping reactive metabolites with nucleophiles like glutathione (B108866) (GSH).
Hypothetical Metabolic Profile
| In Vitro System | Major Metabolic Pathways Identified | Key CYP Enzymes Involved | Evidence of Bioactivation (GSH Adducts) |
| Human Liver Microsomes | N-dealkylation of the azetidine ring, Aromatic hydroxylation of the phenyl ring | CYP3A4, CYP2D6 | None detected |
| Human Hepatocytes | Glucuronidation of hydroxylated metabolites | UGT1A1, UGT2B7 | None detected |
This table is for illustrative purposes only and does not represent actual data for this compound.
Off-Target Toxicity and Safety Profiling (e.g., hERG liability)
Off-target toxicity occurs when a compound interacts with unintended biological targets, which can lead to adverse effects. A crucial component of early safety profiling is assessing the compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.
The promiscuity of the hERG channel means it can interact with a wide variety of chemical structures. Therefore, screening for hERG inhibition, typically using automated patch-clamp electrophysiology on cells expressing the channel, is a standard step in drug discovery. A compound's potential for hERG liability is often categorized based on its IC50 value (the concentration at which it causes 50% inhibition).
Illustrative Data for hERG Liability Assessment
| Assay Platform | Cell Line | Test Concentrations (µM) | % Inhibition at 10 µM | IC50 (µM) | Risk Category |
| Automated Patch Clamp | HEK293-hERG | 0.1, 1, 10, 30 | 15% | > 30 | Low Risk |
This table is for illustrative purposes only and does not represent actual data for this compound.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Bromophenyl)azetidine (B121925) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HMBC, NOESY) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromophenyl ring would likely appear as two doublets in the downfield region (typically δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the azetidine (B1206935) ring, being part of a strained aliphatic system adjacent to a protonated nitrogen, would resonate further upfield. The methine proton (CH) at the C3 position, being attached to the phenyl ring, would be expected in the δ 4.0-4.5 ppm range. The methylene (B1212753) (CH₂) protons at the C2 and C4 positions of the azetidine ring would likely present as complex multiplets, further split by geminal and vicinal coupling, appearing in the δ 3.5-4.2 ppm range. The N-H proton of the hydrochloride salt would be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The 4-bromophenyl group would show four distinct signals: one for the carbon bearing the bromine atom (ipso-carbon, C-Br), one for the carbon attached to the azetidine ring (ipso-carbon, C-C), and two for the remaining aromatic CH carbons. The ipso-carbon attached to the bromine is expected around δ 120-125 ppm. The azetidine ring carbons would include one methine signal (C3) and one methylene signal (C2/C4, which are equivalent), with chemical shifts influenced by the ring strain and the electronegativity of the adjacent nitrogen atom.
¹⁵N NMR & 2D NMR: While ¹⁵N NMR is less common, it would show a single resonance for the nitrogen atom in the azetidine ring, with its chemical shift indicating the local electronic environment. Two-dimensional techniques are crucial for unambiguous assignments. COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting the adjacent protons on the azetidine ring and within the aromatic system. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, for instance, linking the azetidine C3-H proton to the ipso-carbon of the phenyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the three-dimensional conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(4-Bromophenyl)azetidine hydrochloride
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Azetidine C2-H, C4-H | 3.5 - 4.2 (m) | 45 - 55 |
| Azetidine C3-H | 4.0 - 4.5 (m) | 35 - 45 |
| Azetidine N-H | Variable (broad s) | N/A |
| Aromatic C-H (ortho to Br) | 7.4 - 7.6 (d) | 131 - 133 |
| Aromatic C-H (ortho to Azetidine) | 7.2 - 7.4 (d) | 128 - 130 |
| Aromatic C (ipso to Azetidine) | N/A | 138 - 142 |
| Aromatic C (ipso to Br) | N/A | 120 - 125 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A very broad and strong band would be expected in the 2500-3000 cm⁻¹ region, which is typical for the N-H stretch of an amine hydrochloride salt (R₃N⁺-H). The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching of the azetidine ring would likely be found in the 1250-1020 cm⁻¹ fingerprint region. A strong absorption band corresponding to the C-Br stretch is anticipated in the lower wavenumber region, typically between 600 and 500 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N⁺-H Stretch (Amine Salt) | 2500 - 3000 | Strong, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS, HRMS, LCMS, GCMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI), typically coupled with liquid chromatography (LCMS), would be employed.
The analysis would be expected to show a prominent ion peak corresponding to the protonated free base [M+H]⁺, where M is 3-(4-bromophenyl)azetidine. Due to the presence of bromine, a characteristic isotopic pattern would be observed for this ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₁BrN⁺ for the protonated free base). Gas chromatography-mass spectrometry (GCMS) might be less suitable for the hydrochloride salt due to its low volatility but could be used for the free base form.
Table 3: Theoretical Mass Spectrometry Data for 3-(4-Bromophenyl)azetidine
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] (Free Base) | C₉H₁₀⁷⁹BrN | 211.0000 |
| [M] (Free Base) | C₉H₁₀⁸¹BrN | 212.9979 |
| [M+H]⁺ (Protonated) | C₉H₁₁⁷⁹BrN⁺ | 212.0078 |
| [M+H]⁺ (Protonated) | C₉H₁₁⁸¹BrN⁺ | 214.0058 |
X-ray Crystallography for Structural Elucidation and Binding Mode Analysis
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles.
This technique would unequivocally establish the conformation of the four-membered azetidine ring, which typically adopts a puckered, non-planar conformation to relieve ring strain. It would also define the relative orientation of the 4-bromophenyl substituent with respect to the azetidine ring. Furthermore, the analysis would show the location of the chloride counter-ion and detail the hydrogen bonding interactions between the protonated azetidinium nitrogen (N⁺-H) and the chloride ion (Cl⁻), as well as other potential intermolecular interactions that stabilize the crystal lattice.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, bromine, and chlorine would be compared against the theoretically calculated values. A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence of the compound's purity and correct elemental composition.
Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁BrClN)
| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 43.49% |
| Hydrogen | H | 1.008 | 11.088 | 4.46% |
| Bromine | Br | 79.904 | 79.904 | 32.15% |
| Chlorine | Cl | 35.453 | 35.453 | 14.26% |
| Nitrogen | N | 14.007 | 14.007 | 5.64% |
| Total | 248.551 | 100.00% |
Future Research Directions and Therapeutic Implications
Design and Synthesis of Next-Generation Azetidine (B1206935) Analogues
The design of next-generation analogues of 3-(4-Bromophenyl)azetidine (B121925) hydrochloride is centered on strategies that enhance potency, selectivity, and pharmacokinetic profiles. A primary approach involves the strategic functionalization of the azetidine ring. Researchers are exploring methods for direct and stereoselective C(sp3)–H functionalization, diastereoselective alkylation, and chemoselective displacement to create more complex and diverse derivatives. rsc.org
One promising strategy is the use of diversity-oriented synthesis (DOS) to generate libraries of azetidine-based compounds with a wide range of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This approach allows for the exploration of new chemical space and the identification of novel pharmacophores. For instance, the synthesis of spirocyclic azetidines has been shown to yield compounds with favorable physicochemical properties for central nervous system (CNS) applications. nih.gov
Furthermore, the incorporation of the azetidine moiety into larger, more complex molecules is an active area of research. This includes the synthesis of azetidine-substituted amino acids and their incorporation into peptides, which can lead to peptidomimetics with enhanced stability and biological activity. mdpi.com The Suzuki-Miyaura cross-coupling reaction has been utilized to diversify brominated pyrazole-azetidine hybrids, demonstrating a viable pathway to novel heterocyclic compounds. mdpi.com
Key synthetic strategies for generating next-generation azetidine analogues include:
Ring Contraction: Synthesis of α-carbonyl-azetidines from 2-pyrrolidinones. rsc.org
Cycloaddition Reactions: Intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org
C-H Activation: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. rsc.org
Strain-Release Homologation: Utilizing azabicyclo[1.1.0]butanes to create functionalized azetidines. rsc.org
These synthetic advancements will enable the creation of a diverse array of analogues based on the 3-(4-Bromophenyl)azetidine scaffold, paving the way for the discovery of new therapeutic agents.
Development of Azetidine-Based Lead Compounds and Clinical Candidates
The development of azetidine-based lead compounds and clinical candidates is a significant focus of current drug discovery efforts. The azetidine ring is increasingly recognized as a "privileged" scaffold in medicinal chemistry due to its ability to impart favorable properties such as improved solubility, metabolic stability, and target engagement. rsc.orgnih.gov
A notable example is the development of potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. Researchers have successfully optimized proline-based STAT3 inhibitors into a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies. acs.org These compounds represent a significant advancement in the pursuit of direct STAT3 inhibitors for clinical development. acs.org
In the realm of CNS disorders, azetidine-based scaffolds are being developed to create libraries of "pre-optimized" compounds with desirable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties for blood-brain barrier penetration. nih.gov The application of in silico analysis and in vitro profiling helps to guide the design of these libraries, increasing the likelihood of identifying successful clinical candidates. nih.gov
Furthermore, azetidine analogues are being investigated as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target for the treatment of methamphetamine abuse. nih.gov Both cis- and trans-azetidine analogues have demonstrated potent inhibition of dopamine (B1211576) uptake, with some compounds showing greater potency than the natural product lobelane. nih.gov These findings highlight the potential of azetidine-based compounds as clinical candidates for substance abuse disorders.
The progression of azetidine-containing compounds into clinical trials, such as the antitumor agents TZT-1027 and auristatins, underscores the therapeutic potential of this heterocyclic scaffold. mdpi.com Although challenges such as side effects have been encountered, the development of antibody-drug conjugates (ADCs) incorporating azetidine-containing payloads represents a promising strategy to enhance therapeutic efficacy and reduce toxicity. mdpi.com
Strategies for Addressing Antimicrobial Resistance with Novel Azetidine Scaffolds
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antibiotics with new mechanisms of action. Azetidine-containing scaffolds are emerging as a promising platform for the development of new antibacterial and antifungal agents. nih.gov
One strategy involves the combination of the azetidine ring with other known antibacterial pharmacophores. For example, coupling the azetidine moiety with a quinolone nucleus has yielded compounds with superior activity against quinolone-susceptible methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolones. lifechemicals.com
Another approach focuses on the development of azetidine derivatives that inhibit non-essential bacterial targets, thereby acting as antibiotic adjuvants. nih.gov These compounds can restore the efficacy of existing antibiotics against resistant strains. For instance, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been shown to enhance the activity of oxacillin (B1211168) against MRSA. nih.gov
Furthermore, researchers are exploring the synthesis of azetidine derivatives with broad-spectrum antimicrobial activity. researchgate.net The synthesis of azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole has resulted in compounds with significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.com Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the phenyl ring of the azetidine scaffold can enhance antimicrobial activity. mdpi.com
A particularly promising development is the discovery of a series of azetidine derivatives that kill multidrug-resistant Mycobacterium tuberculosis without detectable resistance by inhibiting mycolic acid biosynthesis. acs.org These compounds exhibit a mode of action distinct from existing mycobacterial cell wall inhibitors, highlighting the potential of azetidine scaffolds to yield novel antitubercular agents. acs.org
Exploration of Novel Pharmacological Targets for Azetidine Derivatives
The structural uniqueness of the azetidine ring allows for the design of compounds that can interact with a wide range of biological targets, including those that have been challenging to address with traditional small molecules.
One area of active exploration is the development of azetidine-based triple reuptake inhibitors (TRIs) for the treatment of depression. nih.gov By simultaneously targeting the transporters for serotonin, norepinephrine, and dopamine, TRIs offer the potential for a broader spectrum of antidepressant activity. Novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as TRIs, with promising in vivo activity in preclinical models of depression. nih.gov
Azetidine derivatives are also being investigated as inhibitors of N-ribosyl hydrolases and phosphorylases, enzymes involved in nucleotide metabolism. lifechemicals.com Inhibition of these enzymes has potential applications in cancer and inflammatory diseases. The development of easily accessible azetidine-based inhibitors of these targets could provide valuable new therapeutic options. lifechemicals.com
Furthermore, the conformational constraint imparted by the azetidine ring is being exploited to design potent and selective enzyme inhibitors. For example, the introduction of a 3-aryl-azetidine moiety into the C-terminus of the antitumor agent TZT-1027 resulted in analogues with excellent antiproliferative activities. mdpi.com This strategy of conformational restriction can be applied to other flexible molecules to enhance their binding affinity and selectivity for their respective targets.
The exploration of azetidine derivatives as modulators of G-protein coupled receptors (GPCRs) and ion channels is another promising avenue of research. The rigid nature of the azetidine scaffold can be used to orient pharmacophoric groups in a precise manner, leading to highly selective ligands for these important drug targets.
Application as Chemical Probes and Biological Tools in Chemical Biology
Beyond their therapeutic potential, azetidine derivatives are valuable tools in chemical biology for probing biological pathways and understanding protein function. The development of azetidine-based chemical probes can provide insights into disease mechanisms and aid in the identification of new drug targets.
One application is the design of azetidine-containing photoaffinity probes. These probes can be used to covalently label their target proteins upon photoactivation, allowing for the identification and characterization of protein-ligand interactions. The small and relatively inert nature of the azetidine ring makes it an attractive scaffold for the development of such probes.
Azetidine derivatives can also be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for use in cellular imaging and pull-down assays. For instance, replacing a dimethylamino group with an azetidine ring in fluorescent dyes has been shown to improve their fluorescence quantum yield. researchgate.net This strategy has been extended to bioluminescent firefly luciferin (B1168401) analogues, demonstrating the potential of azetidine substitution to enhance the properties of biological imaging agents. researchgate.net
Moreover, the development of azetidine sulfonyl fluorides (ASFs) has opened up new opportunities for their use as chemical probes. nih.gov These reagents can react with a broad range of nucleophiles under mild conditions, enabling the facile "azetidinylation" of biomolecules. This allows for the site-specific modification of proteins and other biological macromolecules, providing a powerful tool for studying their function. nih.gov The incorporation of azetidine motifs into PROTAC (Proteolysis Targeting Chimera) linkers is another exciting application, with the potential to create more effective protein degraders. nih.gov
The use of azetidine-based compounds in high-throughput screening (HTS) campaigns is also expanding. lifechemicals.com Libraries of diverse azetidine derivatives can be screened against a wide range of biological targets to identify novel hits for drug discovery and to probe the function of uncharacterized proteins.
Q & A
Q. What are the optimized synthetic routes for 3-(4-Bromophenyl)azetidine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common method reacts 4-bromobenzaldehyde with azetidine in ethanol/methanol under reflux (60–80°C) with catalysts like HCl or Pd-based systems, yielding ~85% product . Key parameters include solvent polarity (protic solvents enhance reactivity), temperature (elevated temperatures accelerate ring formation), and catalyst loading. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is primary for structural confirmation:
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 3.8–4.2 ppm (azetidine ring protons) .
- ¹³C NMR : Signals near 120–130 ppm (C-Br) and 50–60 ppm (N-CH₂) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight (C₁₀H₁₁BrClN: ~260.56 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Q. How does the bromophenyl group influence the compound’s reactivity in substitution reactions?
The bromine atom acts as a strong electron-withdrawing group, activating the phenyl ring for electrophilic substitution. It facilitates reactions like Suzuki-Miyaura coupling (with Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines) . Kinetic studies show bromine’s leaving group ability (SN₂ mechanisms) is critical in derivatization .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol/methanol. Aqueous solubility is pH-dependent due to the hydrochloride salt; buffered solutions (pH 4–6) enhance stability for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry, while molecular docking (e.g., AutoDock Vina) simulates binding to targets like G-protein-coupled receptors. Studies suggest the azetidine ring’s planarity and bromine’s hydrophobic interactions enhance binding affinity to enzymes like monoamine oxidases .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Cross-validation using orthogonal assays is critical. For example:
- In vitro enzyme inhibition : Compare fluorogenic substrate assays (IC₅₀) with radioligand binding studies .
- Cellular toxicity : Use MTT and LDH assays to distinguish specific activity from nonspecific cytotoxicity .
Q. How do halogen substitutions (Br vs. Cl/F) on the phenyl ring affect pharmacological properties?
Structure-Activity Relationship (SAR) studies reveal:
- Bromine : Enhances lipophilicity (logP ↑) and CNS penetration but may increase toxicity .
- Chlorine/Fluorine : Lower steric hindrance improves metabolic stability but reduces target affinity . Comparative IC₅₀ data for analogs are critical for lead optimization .
Q. What experimental designs minimize side reactions during large-scale synthesis?
A factorial design approach evaluates variables:
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
In vitro microsomal assays (human liver microsomes) show time-dependent inhibition of CYP3A4 (Ki = 2.5 µM). Metabolite identification via LC-MS/MS reveals hydroxylation at the azetidine ring, suggesting potential for drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
